molecular formula C15H18N4O B2818804 4-[4-(dimethylamino)phenyl]-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one CAS No. 442652-82-6

4-[4-(dimethylamino)phenyl]-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B2818804
CAS No.: 442652-82-6
M. Wt: 270.336
InChI Key: RAXIWSHUJHLIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Dimethylamino)phenyl]-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a chemically unique pyrazolopyridine derivative of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold known for its structural resemblance to purine bases, which allows it to interact with a variety of biological targets, particularly protein kinases . The core structure is characterized by a fused bicyclic system, and this specific derivative features a 4-[4-(dimethylamino)phenyl] substituent and a 6-one group, which can influence its electronic properties, lipophilicity, and molecular conformation . These characteristics are critical for fine-tuning the compound's pharmacokinetic and pharmacodynamic properties in early-stage research. The primary research value of this compound lies in its potential as a key intermediate or scaffold for the development of novel therapeutic agents. Researchers utilize such fused heterocyclic systems in the design and synthesis of tyrosine kinase inhibitors (TKI) and other small-molecule inhibitors . The presence of multiple diversity centers on the pyrazolo[3,4-b]pyridine core allows for extensive structural modification, enabling medicinal chemists to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity for specific enzymatic targets . Its mechanism of action, dependent on the final synthesized analog, often involves competitive binding at the ATP-binding site of target kinases, thereby disrupting phosphorylation signaling cascades that are dysregulated in various disease states . This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to handle this compound responsibly in a controlled laboratory setting.

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-3-methyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-9-14-12(8-13(20)16-15(14)18-17-9)10-4-6-11(7-5-10)19(2)3/h4-7,12H,8H2,1-3H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXIWSHUJHLIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC(=O)NC2=NN1)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(dimethylamino)phenyl]-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves the condensation of a preformed pyrazole with a pyridine derivative. One common method starts with the treatment of diphenylhydrazone and pyridine with iodine, followed by the addition of dimethylamine . Another approach involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[4-(dimethylamino)phenyl]-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolopyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Several studies have indicated that pyrazolopyridine derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research has demonstrated that derivatives with similar structures can induce apoptosis in breast cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway .
  • Anti-inflammatory Effects
    • The compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of rheumatoid arthritis. This effect is attributed to the compound's ability to interfere with NF-kB signaling pathways, which play a crucial role in inflammation .
  • Neuroprotective Properties
    • Neurodegenerative diseases have been a focal point for the application of this compound. Studies suggest that it may protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant defenses and reducing neuroinflammation . Its potential role in treating conditions like Alzheimer's disease is currently being explored.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. The mechanism involved activation of caspase pathways leading to apoptosis. The results were promising enough to warrant further investigation into its use as a chemotherapeutic agent .

Case Study 2: Inhibition of Inflammatory Responses

In an experimental model of arthritis, administration of the compound resulted in a marked decrease in joint swelling and inflammatory markers. Histological analysis showed reduced infiltration of inflammatory cells in treated groups compared to controls, indicating its potential as an anti-inflammatory drug .

Activity TypeMechanism of ActionReferences
AnticancerInduces apoptosis via caspase activation
Anti-inflammatoryInhibits NF-kB signaling pathway
NeuroprotectiveEnhances antioxidant defenses

Mechanism of Action

The mechanism of action of 4-[4-(dimethylamino)phenyl]-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By binding to the active site of these kinases, the compound can block their activity and disrupt downstream signaling pathways, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

Several pyrazolo[3,4-b]pyridin-6-one derivatives with diverse aryl substituents at position 4 have been reported ():

Compound Name Substituent (Position 4) Melting Point (°C) Key Properties
4-(4-Chlorophenyl)-5-cyano-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one 4-Chlorophenyl 276–277 White solid; electron-withdrawing Cl group reduces solubility in polar solvents
4-(4-Nitrophenyl)-5-cyano-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one 4-Nitrophenyl 291–294 Pale yellow solid; strong electron-withdrawing NO2 group enhances reactivity in electrophilic substitutions
4-(Pyridin-4-yl)-5-cyano-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one Pyridin-4-yl 329–331 White solid; heteroaromatic group introduces basicity and coordination potential
Target Compound 4-(Dimethylamino)phenyl Not reported Expected higher solubility due to electron-donating N(CH3)2 group; potential for fluorescence or charge transfer

Key Differences :

  • The dimethylamino group in the target compound contrasts with electron-withdrawing substituents (Cl, NO2) in analogs, altering electronic properties and solubility.
  • Pyridyl substituents (e.g., 8h) introduce aromatic nitrogen, enabling metal coordination or hydrogen bonding, absent in the target compound.

Structural Complexity: Fused Ring Systems

and describe 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one, which incorporates fused chromeno and thienopyrimidine moieties .

Property Target Compound Fused-Ring Analog
Structure Single pyrazolo[3,4-b]pyridinone Chromeno-pyrazolo[3,4-b]pyridinone + thienopyrimidine
Synthesis Yield Not reported 75% (using FeCl3-SiO2 catalyst in ethanol)
Potential Applications Undocumented Anticancer, fluorescence sensing (due to coumarin and thienopyrimidine moieties)

Key Differences :

  • The fused-ring analog exhibits extended π-conjugation, likely enhancing fluorescence and biological activity compared to the simpler target compound.
  • Synthetic complexity increases with additional rings, impacting scalability.

Halogenated Derivatives

highlights 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one , featuring reactive chloromethyl and chloro groups .

Property Target Compound Halogenated Analog
Reactivity Moderate (electron-donating group) High (Cl groups prone to nucleophilic substitution)
Solubility Higher in polar solvents Lower due to hydrophobic Cl substituents
Stability Likely stable under basic conditions May decompose via hydrolysis of Cl groups

Key Differences :

  • Halogenated analogs are more reactive but less soluble, making them suitable for further derivatization.

Fluorinated and Trifluoromethyl Analogs

and describe compounds with difluoromethyl and trifluoromethyl groups, respectively .

Compound Substituent Key Property
4-(Difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one CF2H Enhanced metabolic stability and lipophilicity
5-[4-(Propan-2-yl)phenyl]-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CF3 Strong electron-withdrawing effect; improved bioavailability

Key Differences :

  • Fluorinated groups increase lipophilicity and resistance to oxidative metabolism compared to the dimethylamino group.

Biological Activity

The compound 4-[4-(dimethylamino)phenyl]-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H16_{16}N4_{4}O
  • Molecular Weight : 284.31 g/mol

Anticancer Activity

Numerous studies have investigated the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. The compound has shown promising results against various cancer cell lines:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects with IC50_{50} values in the low micromolar range (e.g., 0.59 µM against MCF7 breast cancer cells) .
  • Selectivity : It demonstrated selectivity for hematological tumor cell lines while showing low toxicity to normal cells (IC50_{50} > 25 µM in Vero cells), indicating a favorable therapeutic index .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression and induce apoptosis in cancer cells .
  • Targeting Specific Kinases : It acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR2), which are critical in tumor growth and angiogenesis .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-b]pyridine derivatives is highly dependent on their structural modifications. Studies have indicated that:

  • Dimethylamino Substitution : The presence of the dimethylamino group significantly enhances cytotoxicity and selectivity towards cancer cells .
  • Aromatic Substituents : Variations in the aromatic substituents can lead to different levels of activity against specific cancer cell lines. For example, compounds with fluorinated groups showed improved metabolic stability and cytotoxicity .

Data Summary

CompoundCell LineIC50_{50} (µM)Selectivity Index
4gMCF70.59 ± 0.00>25
14cHL601.05 ± 0.64-
14eK5621.10 ± 0.14-
14gSKBR32.40 ± 0.28-

Case Studies

  • Study on MCF7 Cells :
    • The compound was tested for its ability to inhibit tumor growth in MCF7 cells. Results indicated effective inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .
  • Dual Inhibition Study :
    • In a comparative study involving dual inhibitors targeting EGFR and VEGFR2, the compound demonstrated significant inhibition at low concentrations (IC50_{50} values as low as 0.3 µM), showcasing its potential as a multitargeted therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and reaction conditions for preparing 4-[4-(dimethylamino)phenyl]-3-methyl-pyrazolo[3,4-b]pyridin-6-one?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted aldehydes (e.g., 4-dimethylaminobenzaldehyde) with pyrazole precursors. Key parameters include:

  • Temperature : 80–120°C for cyclization steps to avoid side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while ethanol or THF may stabilize intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield and purity .
    • Table: Reaction Optimization Parameters
ParameterRange/ChoiceImpact on Yield
SolventDMF vs. EthanolDMF: Higher reactivity but harder purification
Temperature80°C vs. 120°C120°C accelerates cyclization but risks decomposition
CatalystAcidic (HCl) vs. NoneHCl improves cyclization efficiency

Q. How can structural characterization be reliably performed for this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., dimethylamino group at δ ~2.9 ppm for 1H^1H) .
  • X-ray Crystallography : Resolves stereochemistry and confirms the fused pyrazolo-pyridine core .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ peak matching C17_{17}H19_{19}N4_4O) .

Q. What solvent systems are recommended for solubility and stability studies?

  • Methodological Answer : Solubility varies with substituents:

  • Polar solvents : DMSO or DMF for initial dissolution (5–10 mg/mL).
  • Aqueous buffers : Use 1–5% DMSO in PBS for biological assays; avoid prolonged exposure to water due to hydrolysis risks .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or electronic properties of this compound?

  • Methodological Answer :

  • Geometry Optimization : Use Gaussian or ORCA with B3LYP/6-31G(d) basis set to model the pyrazolo-pyridine core.
  • Molecular Orbital Analysis : HOMO-LUMO gaps indicate charge transfer potential; dimethylamino groups lower LUMO energy, enhancing electrophilicity .
  • Table: Key DFT Parameters
PropertyCalculation MethodRelevance
HOMO-LUMO GapB3LYP/6-31G(d)Reactivity prediction
Electrostatic PotentialMulliken ChargesNucleophilic attack sites

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Replication : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Metabolite Profiling : LC-MS to identify degradation products interfering with activity .
  • Dose-Response Curves : Use Hill slopes to compare potency variations (e.g., IC50_{50} shifts due to solvent effects) .

Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?

  • Methodological Answer :

  • Chemoenzymatic Routes : Lipases (e.g., Candida antarctica) or baker’s yeast for asymmetric reduction of ketone intermediates .
  • Chiral Auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) during pyrazole formation .

Q. What are the design principles for creating analogs with enhanced kinase inhibition?

  • Methodological Answer :

  • Substituent Effects : Replace 3-methyl with bulkier groups (e.g., cyclopropyl) to improve binding pocket fit .
  • Bioisosteres : Swap dimethylamino with morpholine or piperazine to modulate solubility and target affinity .

Methodological Guidelines for Handling Data Contradictions

  • Case Study : Conflicting IC50_{50} values in kinase assays.
    • Step 1 : Verify compound purity (>95% by HPLC) .
    • Step 2 : Control for solvent residuals (e.g., DMSO concentration ≤0.1%) .
    • Step 3 : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.